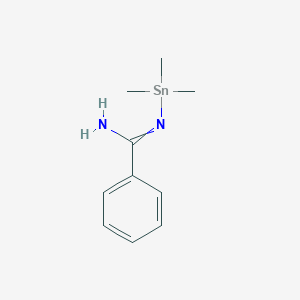![molecular formula C24H32N2 B14476005 1-(4-butylphenyl)-N-[1-(4-butylphenyl)ethylideneamino]ethanimine CAS No. 72928-11-1](/img/structure/B14476005.png)
1-(4-butylphenyl)-N-[1-(4-butylphenyl)ethylideneamino]ethanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-butylphenyl)-N-[1-(4-butylphenyl)ethylideneamino]ethanimine is an organic compound characterized by the presence of butylphenyl groups attached to an ethanimine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-butylphenyl)-N-[1-(4-butylphenyl)ethylideneamino]ethanimine typically involves the reaction of 4-butylbenzaldehyde with 4-butylaniline under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, may be employed to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-butylphenyl)-N-[1-(4-butylphenyl)ethylideneamino]ethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Corresponding oxides or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-(4-butylphenyl)-N-[1-(4-butylphenyl)ethylideneamino]ethanimine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-butylphenyl)-N-[1-(4-butylphenyl)ethylideneamino]ethanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1-(4-tert-butylphenyl)ethanone
- 1-(4-sec-butylphenyl)ethanone
- 4-tert-butylphenol
Comparison: 1-(4-butylphenyl)-N-[1-(4-butylphenyl)ethylideneamino]ethanimine is unique due to its specific structural arrangement and the presence of both butylphenyl and ethanimine groups. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill. For example, its reactivity and interaction with biological targets may differ significantly from those of 1-(4-tert-butylphenyl)ethanone or 4-tert-butylphenol, highlighting its uniqueness in scientific research and industrial applications.
Propriétés
Numéro CAS |
72928-11-1 |
|---|---|
Formule moléculaire |
C24H32N2 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
1-(4-butylphenyl)-N-[1-(4-butylphenyl)ethylideneamino]ethanimine |
InChI |
InChI=1S/C24H32N2/c1-5-7-9-21-11-15-23(16-12-21)19(3)25-26-20(4)24-17-13-22(14-18-24)10-8-6-2/h11-18H,5-10H2,1-4H3 |
Clé InChI |
IMQCBZMFMQNVMP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)C(=NN=C(C)C2=CC=C(C=C2)CCCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[5.2.0]non-7-ene](/img/structure/B14475932.png)
![2-Methyl-2-[methyl(phenyl)sulfamoyl]propanoic acid](/img/structure/B14475933.png)

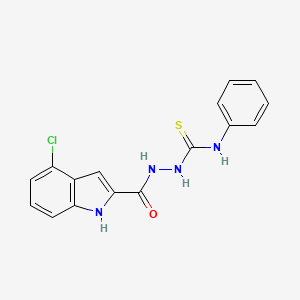
![2-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14475945.png)
![Phenol, 2,2'-[(hydroxyimino)bis(4,5-dihydro-5,3-isoxazolediyl)]bis-](/img/structure/B14475951.png)
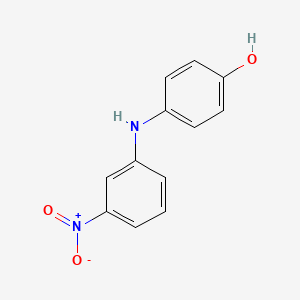
![Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate](/img/structure/B14475957.png)
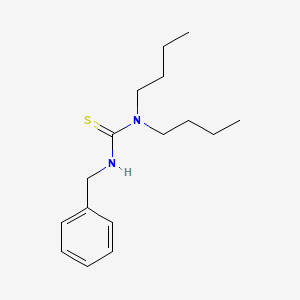
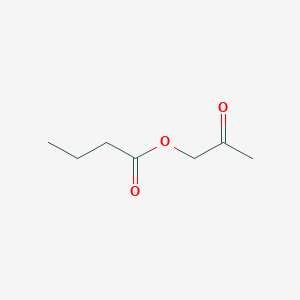
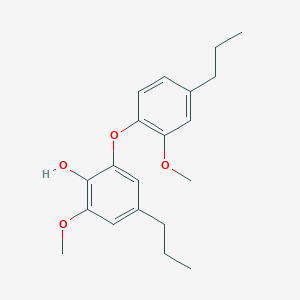
![3-methyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B14475990.png)
